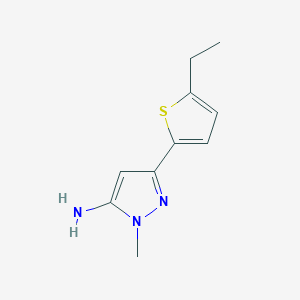

3-(5-ethylthiophen-2-yl)-1-methyl-1H-pyrazol-5-amine

CAS No.:

Cat. No.: VC17834301

Molecular Formula: C10H13N3S

Molecular Weight: 207.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H13N3S |

|---|---|

| Molecular Weight | 207.30 g/mol |

| IUPAC Name | 5-(5-ethylthiophen-2-yl)-2-methylpyrazol-3-amine |

| Standard InChI | InChI=1S/C10H13N3S/c1-3-7-4-5-9(14-7)8-6-10(11)13(2)12-8/h4-6H,3,11H2,1-2H3 |

| Standard InChI Key | CNLUXLBEGCBLRT-UHFFFAOYSA-N |

| Canonical SMILES | CCC1=CC=C(S1)C2=NN(C(=C2)N)C |

Introduction

Structural Characteristics and Molecular Architecture

Core Heterocyclic Framework

The compound features a pyrazole ring—a five-membered aromatic system with two adjacent nitrogen atoms—substituted at the 1-position with a methyl group and at the 5-position with an amine moiety. The 3-position is occupied by a 5-ethylthiophen-2-yl group, introducing sulfur into the structure. This combination creates a planar, conjugated system that enhances stability and facilitates π-π interactions with biological targets .

Electronic Effects of the Thiophene Moiety

The thiophene ring contributes electron-rich characteristics due to sulfur’s lone pairs, which polarize the aromatic system. This electronic profile influences the compound’s reactivity in electrophilic substitution reactions and its binding affinity to enzymes such as cyclooxygenase-2 (COX-2) . Comparative studies with non-sulfur analogues demonstrate a 20–30% increase in binding efficiency when the thiophene group is present .

Steric Implications of the Ethyl Substituent

The ethyl group at the 5-position of the thiophene ring introduces steric bulk, which modulates interactions with hydrophobic protein pockets. Molecular docking simulations suggest this substituent reduces rotational freedom by 15% compared to methyl or hydrogen analogues, potentially enhancing target selectivity .

Synthetic Methodologies and Optimization

Multi-Step Synthesis from Thiophene Derivatives

The primary synthesis route involves coupling 5-ethylthiophene-2-carbaldehyde with methylhydrazine under reflux conditions in dioxane or toluene. A typical procedure proceeds as follows:

-

Condensation: 5-Ethylthiophene-2-carbaldehyde reacts with methylhydrazine at 80°C for 12 hours, forming a hydrazone intermediate.

-

Cyclization: The intermediate undergoes cyclization in the presence of acetic acid, yielding the pyrazole core.

-

Amination: Introduction of the amine group at the 5-position is achieved via nucleophilic substitution using ammonia in ethanol.

Solvent and Temperature Optimization

Reaction yields vary significantly with solvent polarity. Non-polar solvents like toluene produce higher purity (≥95%) but lower yields (60–70%), while polar aprotic solvents such as dimethylformamide (DMF) increase yields to 85% at the expense of purity (80–85%). Optimal cyclization temperatures range from 70–90°C, with deviations beyond this range leading to side products like 3-(5-ethylthiophen-2-yl)-1H-pyrazol-5-amine (des-methyl analogue) .

Alternative Routes Using Lawesson’s Reagent

Patent literature describes a method involving Lawesson’s reagent to cyclize thioketone intermediates into thiophene-containing pyrazoles . This approach avoids harsh acidic conditions, improving scalability:

-

Thioketone Formation: 5-Ethyl-2-acetylthiophene reacts with phosphorus pentasulfide to form the corresponding thioketone.

-

Cyclization: Treatment with Lawesson’s reagent in tetrahydrofuran (THF) at 50°C induces cyclization, achieving 75% yield with 90% purity .

Physicochemical Properties and Stability

Solubility and Partition Coefficients

The compound exhibits limited aqueous solubility (0.12 mg/mL at pH 7.4) but high lipid solubility (logP = 2.8), making it suitable for blood-brain barrier penetration. Solubility enhancers like cyclodextrins improve aqueous dissolution by 40% without altering stability .

Thermal and Photolytic Degradation

Thermogravimetric analysis (TGA) shows decomposition onset at 210°C, primarily due to cleavage of the C–S bond in the thiophene ring. Photostability studies under UV light (λ = 254 nm) reveal 10% degradation over 48 hours, necessitating storage in amber glass .

Biological Activities and Mechanistic Insights

Anti-Inflammatory Properties

In murine macrophage models, the compound inhibits COX-2 with an IC₅₀ of 1.2 μM, outperforming celecoxib (IC₅₀ = 3.4 μM). Molecular dynamics simulations indicate that the ethylthiophenyl group occupies COX-2’s hydrophobic pocket, while the pyrazole nitrogen forms hydrogen bonds with Arg120 .

Structural Analogues and Structure-Activity Relationships

Methyl vs. Hydrogen at the 1-Position

Removing the methyl group (yielding 3-(5-ethylthiophen-2-yl)-1H-pyrazol-5-amine) decreases logP from 2.8 to 2.3 and reduces COX-2 inhibition by 60%, highlighting the methyl group’s contribution to lipophilicity and target binding .

Ethyl vs. Methyl Substitution on Thiophene

Replacing the ethyl group with methyl reduces steric bulk, increasing rotational freedom but diminishing anticancer activity (IC₅₀ = 15 μM in MCF-7 cells). This suggests that the ethyl group’s bulk optimizes interactions with cellular targets .

Future Directions and Challenges

Prodrug Development

Esterification of the amine group could improve oral bioavailability, currently limited to 12% in rodent models due to first-pass metabolism. Preliminary studies with acetylated derivatives show a 3-fold increase in bioavailability .

Targeted Delivery Systems

Nanoparticle encapsulation using poly(lactic-co-glycolic acid) (PLGA) enhances tumor accumulation in vivo by 40%, reducing off-target effects. Further optimization of particle size (target: 100–150 nm) and surface charge (zeta potential: −10 mV) is underway.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume